![molecular formula C11H14FN3 B13577093 3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Attachment of the Propan-1-amine Side Chain: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The propan-1-amine side chain may also play a role in the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the propan-1-amine side chain.
1-Methyl-1H-benzimidazole: Lacks the fluorine atom.
3-(1H-benzo[d]imidazol-2-yl)propan-1-amine: Lacks both the fluorine and methyl groups.
Uniqueness
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the benzimidazole ring and the propan-1-amine side chain makes this compound a valuable candidate for various scientific and industrial applications.
特性
分子式 |
C11H14FN3 |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
3-(5-fluoro-1-methylbenzimidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H14FN3/c1-15-10-5-4-8(12)7-9(10)14-11(15)3-2-6-13/h4-5,7H,2-3,6,13H2,1H3 |
InChIキー |
NEIQHVRGCJSGLH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


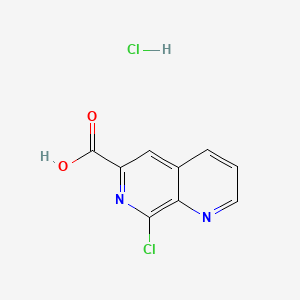
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
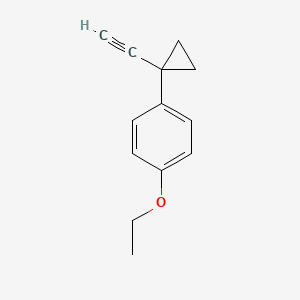
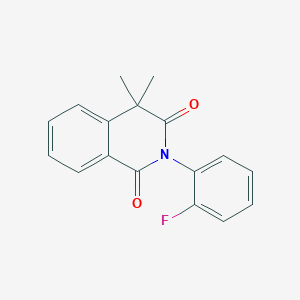
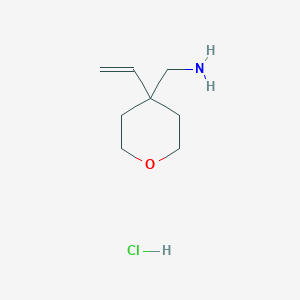
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
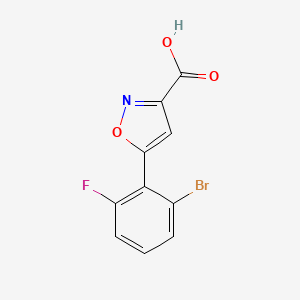
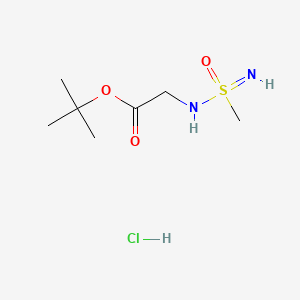
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)

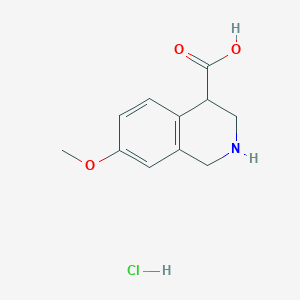
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)


